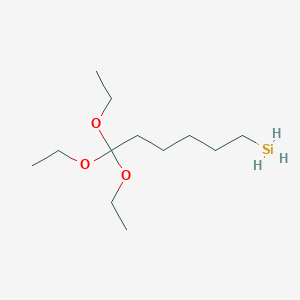

n-Hexyltriethoxysilane

Description

Significance of Organosilanes in Materials Science Research

Organosilanes are a class of silicon-containing compounds that feature a dual reactivity, enabling them to act as a bridge between organic and inorganic materials. zmsilane.comontosight.ai This unique characteristic stems from the presence of a silicon-carbon bond and hydrolyzable groups, such as alkoxy groups, attached to the silicon atom. zmsilane.com In materials science, organosilanes are pivotal for their ability to modify surfaces, enhance adhesion between dissimilar materials, and impart desired properties like hydrophobicity, corrosion resistance, and biocompatibility. zmsilane.comsemanticscholar.org Their applications span a wide range of industries, including coatings, adhesives, composites, electronics, and medicine. zmsilane.comontosight.ai The versatility of organosilanes lies in the ability to tailor their functional groups to achieve specific interactions with different substrates and polymers, leading to the development of advanced materials with improved performance and durability. zmsilane.comzmsilane.com

The fundamental mechanism of organosilane action involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like metals, glass, or silica) to form stable covalent bonds (Si-O-Substrate). Simultaneously, the organic functional group on the silane (B1218182) can interact or react with an organic matrix, such as a polymer, creating a robust interface between the two phases. semanticscholar.org This coupling effect is crucial in composite materials, where it enhances stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite. semanticscholar.org

Evolution of Research on Alkyltriethoxysilanes

Research on alkyltriethoxysilanes, a specific subgroup of organosilanes characterized by an alkyl chain and three ethoxy groups, has evolved significantly over the past decades. Initially, the focus was on their role as coupling agents in composite materials to improve the adhesion between inorganic fillers and organic polymers. semanticscholar.org For over 50 years, these compounds have been instrumental in enhancing the performance of materials by preventing delamination at the interface, especially in the presence of moisture. semanticscholar.org

More recently, research has expanded to explore the use of alkyltriethoxysilanes in creating functional surfaces with tailored properties. A major area of investigation is the formation of self-assembled monolayers (SAMs) on various substrates. These organized molecular layers can precisely control surface energy, leading to properties like hydrophobicity. The length of the alkyl chain in alkyltriethoxysilanes has been found to directly influence the resulting surface properties. hydrophobe.org For instance, longer alkyl chains generally lead to more hydrophobic surfaces.

Furthermore, the application of alkyltriethoxysilanes has extended to areas such as corrosion protection for metals, where they form dense, cross-linked siloxane films that act as a barrier against corrosive agents. semanticscholar.org In the field of nanotechnology, they are used to functionalize nanoparticles, modifying their surface chemistry for applications in areas like drug delivery and advanced composites. ethz.chresearchgate.net The sol-gel process, which utilizes the hydrolysis and condensation of precursors like alkyltriethoxysilanes, has also been a significant area of research for creating novel hybrid organic-inorganic materials with unique optical, electronic, and mechanical properties. acs.orgaesj.net

Scope and Research Objectives for n-Hexyltriethoxysilane Investigations

This compound, with its six-carbon alkyl chain, represents a specific and important member of the alkyltriethoxysilane family. Research on this compound is driven by several key objectives aimed at understanding and exploiting its unique properties for various applications.

A primary research objective is to elucidate the kinetics and mechanisms of its hydrolysis and condensation reactions. hydrophobe.orghydrophobe.org Understanding how factors like pH, concentration, and the presence of catalysts influence these reactions is crucial for controlling the formation of siloxane films and the resulting material properties. hydrophobe.org

Another major focus is on the characterization of the surfaces modified with this compound. Researchers aim to understand the structure and ordering of the self-assembled monolayers formed, and how these molecular-level features translate to macroscopic properties like contact angle (hydrophobicity) and adhesion. uni-bremen.denih.gov Techniques such as atomic force microscopy (AFM) and contact angle goniometry are often employed in these investigations. nih.gov

The application of this compound in specific technological areas is also a significant research driver. This includes its use in:

Hydrophobic coatings: Creating water-repellent surfaces on various materials, including ceramics and cement-based materials. hydrophobe.orguni-bremen.de

Corrosion protection: Forming protective siloxane layers on metallic substrates to prevent corrosion. semanticscholar.org

Nanoparticle functionalization: Modifying the surface of nanoparticles to enhance their dispersibility in polymer matrices or to impart specific functionalities. ethz.ch

Chromatography: As a component in the synthesis of stationary phases for chromatographic separations. acs.org

Membrane technology: In the fabrication of ceramic membranes for applications like gas separation. aesj.netuni-bremen.de

The overarching goal of these research efforts is to establish a clear structure-property-performance relationship for this compound, enabling the rational design of advanced materials with tailored functionalities. hydrophobe.org

Structure

3D Structure

Properties

IUPAC Name |

6,6,6-triethoxyhexylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3,16H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODNNXAZYQVKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCC[SiH3])(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for N Hexyltriethoxysilane

Hydrosilylation Reactions in n-Hexyltriethoxysilane Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of this compound synthesis, this is the reaction between triethoxysilane (B36694) (which provides the Si-H bond) and 1-hexene. This reaction is a primary industrial method for producing organosilicon compounds. The process typically yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the alkene, resulting in the linear n-hexyl chain.

The success of the hydrosilylation of 1-hexene with triethoxysilane hinges on the use of effective catalysts. While various transition metals can be used, platinum-based catalysts are the most common due to their high activity and selectivity. mdpi.com

Commonly employed catalytic systems include:

Homogeneous Platinum Catalysts : Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst are widely utilized in industry for their excellent performance in terms of yield and selectivity. researchgate.netrsc.org

Heterogeneous and Supported Catalysts : To improve catalyst stability, reusability, and reduce product contamination with precious metals, research has focused on immobilizing platinum on various supports. Examples include silica-supported Karstedt-type catalysts and platinum-copper (Pt-Cu) bimetallic sites decorated on nitrogen-doped activated carbon derived from hazelnut shells. mdpi.comresearchgate.net The Pt-Cu bimetallic catalyst, for instance, has demonstrated exceptional activity, achieving over 99.2% conversion of 1-hexene and over 99.6% selectivity for the desired β-adduct (this compound). mdpi.com

Non-Precious Metal Catalysts : While platinum remains dominant, catalysts based on other metals such as rhodium, palladium, ruthenium, and even non-precious metals like iron and cobalt, have been investigated for hydrosilylation reactions. mdpi.comnih.gov However, for the specific synthesis of this compound, platinum catalysts are the most frequently documented due to their superior activity and selectivity, which minimizes side reactions like olefin isomerization. mdpi.com

| Catalyst System | Description | Typical Performance (1-hexene + triethoxysilane) | Reference |

|---|---|---|---|

| Karstedt's Catalyst | Homogeneous platinum(0) complex, widely used in industry. | High activity and selectivity. | researchgate.net |

| Speier's Catalyst (H₂PtCl₆) | Homogeneous hexachloroplatinic acid, a historically significant catalyst. | Effective, though sometimes requires higher temperatures than Karstedt's. | rsc.org |

| PtCu-NVF-HBNC | Pt-Cu bimetallic complex on a hazelnut shell biochar support. | >99.2% conversion, >99.6% β-selectivity. Noted for rapid activation. | mdpi.com |

| Silica-supported Karstedt-type | Heterogeneous catalyst designed for stability and recyclability. | Maintains high activity over multiple cycles. | researchgate.net |

Detailed kinetic studies provide insight into the reaction mechanism and help optimize process parameters. A kinetic study of the hydrosilylation of 1-hexene and triethoxysilane, catalyzed by a specific silica-supported Karstedt-type catalyst (COP1-T-Pt), revealed Michaelis-Menten behavior. researchgate.net This enzymatic-like kinetic model is a novel finding for hydrosilylation reactions catalyzed by platinum catalysts, suggesting that the catalyst and reactants may form an adduct before the final product is released. researchgate.net This behavior can be used to model the reaction rate's dependence on substrate concentration, providing a pathway to maximize catalyst efficiency and reactor throughput. General kinetic studies on the hydrolysis and condensation of alkoxysilanes are more common, but these apply to the subsequent reactions of the product rather than its formation via hydrosilylation. nih.gov

| Kinetic Model | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Michaelis-Menten Behavior | Silica-supported Karstedt-type catalyst (COP1-T-Pt) | The reaction follows enzyme-like kinetics, which has not been previously reported for Pt-catalyzed hydrosilylation. This implies the formation of a catalyst-substrate complex. | researchgate.net |

Fundamental Reaction Mechanisms and Kinetics

Hydrolysis of Triethoxysilane (B36694) Moiety

R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

where R is the n-hexyl group. This process proceeds through intermediate species containing both ethoxy and hydroxyl groups. gelest.com

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, which makes it a better leaving group (ethanol). gelest.com This is followed by a nucleophilic attack on the silicon atom by a water molecule. unm.edu This process is generally described as a bimolecular displacement reaction (A-2 mechanism). jcsp.org.pk

Table 1: Representative Acid-Catalyzed Hydrolysis Rate Constants for Alkoxysilanes

| Silane (B1218182) | Catalyst | Rate Constant | Activation Energy (kJ mol⁻¹) |

| Tetraethoxysilane (TEOS) | Phosphoric Acid | 1.1 to 5.4 × 10² M⁻¹ s⁻¹ | 33.3 |

| Methyltriethoxysilane (MTES) | HCl | Not specified | 57.61 (at pH 3.13) |

| Various Amino-trialkoxysilanes | HCl | 5.5 to 97 mM⁻¹ h⁻¹ | Not specified |

Note: Data is compiled from studies on various alkoxysilanes to illustrate typical kinetic values. nih.gov

In alkaline media, the hydrolysis mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxyl ion (OH⁻) or deprotonated silanol (B1196071) groups. nih.gov This proceeds through a penta- or hexavalent intermediate or transition state, following an SN2-Si mechanism. nih.gov In this mechanism, a negative charge accumulates in the transition state. scienceopen.comnih.gov The reaction is generally exothermic in an alkaline medium. researchgate.net

The kinetics under basic conditions are complex. For the hydrolysis of 3-cyanopropyl triethoxysilane (CTES), the activation energy in an alkaline medium was found to be 20 kJ mol⁻¹, significantly lower than the 58 kJ mol⁻¹ observed in an acidic medium, indicating a lower energy barrier for the base-catalyzed pathway. researchgate.net

Table 2: Activation Energies for Hydrolysis of Alkoxysilanes

| Silane | Catalyst Type | Activation Energy (kJ mol⁻¹) |

| 3-cyanopropyl triethoxysilane (CTES) | Base | 20 |

| 3-cyanopropyl triethoxysilane (CTES) | Acid | 58 |

| Methyltrimethoxysilane (MTMS) | Base | 50.09 |

Note: Data compiled from various sources to compare activation energies under different catalytic conditions. nih.govresearchgate.net

The solvent system plays a critical role in the hydrolysis of n-hexyltriethoxysilane by affecting the solubility of reactants and the stability of transition states. scienceopen.com Since alkoxysilanes are often immiscible with water, a co-solvent such as ethanol (B145695) or methanol (B129727) is typically used to create a homogeneous reaction medium. nih.gov

The properties of the solvent, such as its ability to form hydrogen bonds and its polarity, significantly influence the reaction rate. scienceopen.comnih.gov For instance, hydrogen bonding can play a crucial role in enhancing the hydrolysis reaction. scienceopen.comnih.gov The choice of solvent can lead to substantial changes in hydrolysis rates. nih.gov While some studies report that silanols produced by hydrolysis are more stable in water compared to alcoholic solvent mixtures, alcohol/water solutions are the most commonly used solvents for these reactions. researchgate.net

Table 3: Qualitative Influence of Solvent Properties on Hydrolysis Rate

| Solvent Property | Effect on Hydrolysis Rate | Rationale |

| Polarity | Generally increases rate | Stabilizes polar transition states. scienceopen.comnih.gov |

| Protic (e.g., alcohols) | Can either increase or decrease rate | Acts as a co-solvent but can also compete in reverse reactions (esterification). unm.edu |

| Hydrogen Bonding Capability | Enhances rate | Facilitates proton transfer and stabilizes intermediates. scienceopen.comnih.gov |

| Aprotic (e.g., THF, dioxane) | Generally slower rates than protic solvents | Less effective at stabilizing charged intermediates and proton transfer. researchgate.net |

The structure of the alkyl group in an alkyltriethoxysilane has a profound impact on the hydrolysis rate due to steric and inductive effects. scienceopen.comnih.gov

Steric Effects : The rate of hydrolysis is highly sensitive to the steric bulk of both the non-hydrolyzable alkyl group (n-hexyl) and the alkoxy groups (ethoxy). unm.edugelest.com Larger, bulkier groups hinder the approach of the nucleophile (water or OH⁻) to the silicon center, thereby slowing the reaction. researchgate.netnih.gov Therefore, the n-hexyl group, being larger than smaller alkyl groups like methyl or ethyl, is expected to decrease the rate of hydrolysis compared to shorter-chain analogues. researchgate.net Similarly, ethoxy groups hydrolyze more slowly than methoxy (B1213986) groups (by a factor of 6-10) due to their greater steric hindrance. gelest.com

Inductive Effects : The n-hexyl group is an electron-donating group. This increases the electron density on the silicon atom. unm.edu The impact of this effect depends on the reaction mechanism.

In acid-catalyzed hydrolysis , the electron-donating nature of the n-hexyl group can help stabilize the positively charged transition state, potentially increasing the reaction rate relative to electron-withdrawing groups. unm.edu

In base-catalyzed hydrolysis , the increased electron density on the silicon atom repels the incoming nucleophilic hydroxyl ion and destabilizes the negatively charged pentacoordinate intermediate, thus slowing the reaction rate. unm.edunih.gov

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanol (Si-OH) groups undergo condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the resulting polymeric network. nih.govnih.gov

The formation of siloxane bridges can proceed through two distinct pathways, with the predominant mechanism depending on factors like pH, water concentration, and catalyst. unm.edu

Water Condensation : Two silanol groups react to form a siloxane bond and eliminate a molecule of water. (R)Si-OH + HO-Si(R) ⇌ (R)Si-O-Si(R) + H₂O

Alcohol Condensation : A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and eliminate a molecule of ethanol. (R)Si-OH + C₂H₅O-Si(R) ⇌ (R)Si-O-Si(R) + C₂H₅OH

The relative rates of hydrolysis and condensation determine the final structure of the polymer.

Under Acidic Conditions : Hydrolysis is generally faster than condensation. gelest.com The condensation mechanism involves the protonation of a silanol, making it susceptible to attack by a neutral silanol. This condition tends to favor the formation of weakly branched, more linear or randomly branched polymeric networks. unm.edu

Under Basic Conditions : Condensation rates are typically faster than hydrolysis rates. unm.edu The mechanism involves the nucleophilic attack of a deprotonated silanolate anion (Si-O⁻) on a neutral silanol. This process favors the formation of more highly branched and compact, colloidal, or particle-like structures. unm.edu

Steric hindrance from the n-hexyl group is even more significant in the condensation step than in hydrolysis, as it impedes the close approach of two bulky silane molecules required for bond formation. nih.gov This can lead to a less cross-linked and more flexible final network compared to silanes with smaller organic substituents.

Kinetics of Condensation and Oligomerization

Following the initial hydrolysis step, the resultant n-hexylsilanetriols undergo condensation and oligomerization to form larger molecules. This process involves the elimination of water or alcohol to create stable siloxane (Si-O-Si) bridges, which form the backbone of the resulting polymer. The kinetics of condensation are generally more complex than those of hydrolysis and involve numerous individual reaction rates. nih.gov

The condensation reactions can be broadly categorized as:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. Si-OH + EtO-Si → Si-O-Si + EtOH

The polymerization proceeds through the formation of various oligomeric structures. The specific pattern and distribution of these oligomers are highly dependent on the reaction conditions. researchgate.net For organotrialkoxysilanes like this compound, the oligomers can include linear chains, cyclic structures (such as 8-membered rings), and more complex branched or bicyclic networks. nih.govresearchgate.net The steric hindrance provided by the non-hydrolyzable n-hexyl group can influence the structure, potentially favoring the formation of linear chains and limiting the extent of three-dimensional cross-linking compared to smaller tetra-alkoxysilanes. researchgate.net

Factors Influencing Condensation Rate and Network Morphology

The rate of condensation and the morphology of the final polysiloxane network are not intrinsic properties of the silane alone but are heavily influenced by several external factors. Understanding these factors is crucial for controlling the final material properties. researchgate.net

Key influencing factors include:

pH (Catalyst): The condensation reaction is catalyzed by both acids and bases. bohrium.com

Acidic Conditions: Under acidic conditions (pH < 7), the condensation reaction is relatively slow. This kinetic regime tends to favor the formation of less-branched, more linear, or randomly branched polymer chains.

Basic Conditions: In alkaline media (pH > 7), the condensation rate is significantly accelerated and tends to increase with pH. bohrium.com This often leads to the formation of more compact, highly branched, and cross-linked particulate structures. The proposed mechanism involves a nucleophilic attack by deprotonated silanol groups on neutral silicon atoms. nih.gov

Water/Silane Ratio (r): The molar ratio of water to alkoxysilane is a critical parameter. This ratio not only affects the preceding hydrolysis kinetics but also dictates the structure of the resulting oligomers. nih.gov Higher water content can lead to a greater prevalence of cyclic and bicyclic oligomer structures. nih.gov

Solvent: The choice of solvent can influence reaction kinetics through its polarity and ability to homogenize the reactants (silane and water). researchgate.net The properties of the solvent, such as its dielectric constant, can affect the stability of transition states in the condensation mechanism. researchgate.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of condensation.

Steric and Inductive Effects: The n-hexyl group itself influences the reaction. Its steric bulk can hinder the approach of reacting species, slowing the condensation rate compared to silanes with smaller alkyl groups. nih.govresearchgate.net

The interplay of these factors is summarized in the table below.

| Factor | Condition | Effect on Condensation Rate | Resulting Network Morphology |

| pH | Acidic (e.g., pH 3-5) | Slower | Primarily linear or randomly branched chains |

| Basic (e.g., pH 8-10) | Faster | Highly branched, cross-linked, particulate structures | |

| Water/Silane Ratio | Low | Can limit reaction progress | Fewer complex oligomers |

| High | Can accelerate overall process | Increased formation of cyclic and bicyclic oligomers nih.gov | |

| Alkyl Group | Bulky (e.g., n-hexyl) | Slower (due to steric hindrance) researchgate.net | Potentially less cross-linked, more linear structures researchgate.net |

| Solvent | Polar / Homogenizing | Can facilitate reaction | Influences oligomer pattern researchgate.net |

Equilibrium Studies of Silanol Formation and Condensation

Both the hydrolysis of ethoxy groups to form silanols and the subsequent condensation of these silanols to form siloxanes are reversible reactions. sci-hub.red This means that under specific conditions, a dynamic equilibrium exists between the reactants and products.

The condensation equilibrium can be represented as: 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-(R)Si(OH)₂ + H₂O

The position of this equilibrium is strongly influenced by the concentration of water. The addition of excess water can shift the equilibrium to the left, favoring the hydrolysis of siloxane bonds (a process known as siloxane bond cleavage or re-equilibration). Conversely, the removal of water (e.g., during drying or curing) drives the reaction to the right, promoting the formation of a stable, cross-linked polysiloxane network.

Studies on model silanol compounds have shown that the solvent environment can significantly affect the apparent silanol condensation equilibrium constants. sci-hub.red Furthermore, in the context of surface reactions, the local concentration of water at the interface can lead to a reversal of the dynamic equilibrium condensation reaction, potentially causing desorption of silane species from a substrate. mdpi.com This confirms the existence of thermodynamically favorable phases for both the adsorbed (condensed) and solution-state (hydrolyzed) species. researchgate.netsemanticscholar.org

Interfacial Reactivity with Diverse Substrates

A primary application of this compound is the modification of surfaces, particularly inorganic oxides like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). This reactivity is driven by the interaction of the silane's silanol groups with hydroxyl groups present on the substrate surface.

Adsorption and Chemisorption Phenomena on Inorganic Oxides

The initial interaction between this compound and an inorganic oxide surface is a multi-step process involving both physisorption and chemisorption. mdpi.com

Transport: The silane molecules, typically after being hydrolyzed in a solvent, are transported to the substrate surface.

Physisorption: Molecules initially attach to the surface through weak, non-covalent interactions. These include van der Waals forces and, more importantly, hydrogen bonding between the silanol groups (Si-OH) of the hydrolyzed silane and the hydroxyl groups (M-OH) on the oxide surface. mdpi.comresearchgate.net Physisorption is a reversible process and serves as a precursor to the more robust chemisorption.

Chemisorption: This involves the formation of strong, covalent bonds between the silane and the substrate. This process is often described as a condensation reaction at the interface. mdpi.com

Research on analogous organosilanes on aluminum oxide has shown that physisorbed and chemisorbed species can coexist in a dynamic equilibrium. mdpi.comsemanticscholar.org The rate of condensation at the surface is dependent on the rates of both the initial physisorption and the subsequent chemisorption steps. mdpi.com

Covalent Bonding Formation at Interfaces

The crucial step for durable surface modification is the formation of covalent bonds at the interface. Following hydrolysis, the silanol groups of this compound react with the surface hydroxyl groups (M-OH) of the inorganic oxide substrate. mdpi.com This is a condensation reaction, analogous to the self-condensation described earlier, which forms a strong and stable covalent M-O-Si linkage and releases a molecule of water.

M-OH (surface) + HO-Si-(OR)₂(C₆H₁₃) → M-O-Si-(OR)₂(C₆H₁₃) + H₂O

This covalent attachment anchors the this compound molecule to the surface. The strength of chemisorbed, covalently bound species is typically orders of magnitude stronger than that of physisorbed species. mdpi.com Once anchored, the remaining ethoxy or silanol groups on the silane molecule can react with adjacent silane molecules, leading to lateral cross-linking and the formation of a durable, hydrophobic polysiloxane film on the substrate surface.

Advanced Material Research Utilizing N Hexyltriethoxysilane

Research on Surface Functionalization Architectures

The ability of n-hexyltriethoxysilane to form robust covalent bonds with hydroxyl-rich surfaces makes it an ideal candidate for surface functionalization. Research in this area focuses on creating well-defined molecular architectures on various substrates to control their surface properties at the nanoscale.

The spontaneous organization of this compound molecules into ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), is a key area of investigation. These SAMs are formed through the hydrolysis of the triethoxysilane (B36694) headgroup in the presence of surface moisture, leading to the formation of silanol (B1196071) groups that subsequently condense with surface hydroxyls and with each other to form a stable siloxane network.

Characterization of these monolayers involves a suite of surface-sensitive techniques. Contact angle goniometry is used to assess the wettability and surface energy of the modified substrate. For instance, a self-assembled monolayer of a similar compound, octyltriethoxysilane, has been shown to produce a contact angle of 105°. pku.edu.cnAtomic force microscopy (AFM) and electrostatic force microscopy (EFM) provide insights into the surface topography and potential distribution, revealing the homogeneity and smoothness of the SAM. pku.edu.cn Furthermore, Fourier transform infrared (FTIR) spectroscopy is employed to confirm the chemical composition and molecular ordering within the monolayer. pku.edu.cn Studies on mixed SAMs containing molecules with different head groups have demonstrated that steric hindrance can be utilized to control the stepwise formation of homogeneous mixed monolayers. pku.edu.cn

The covalent attachment, or grafting, of this compound onto various surfaces is a widely researched method for altering the surface properties of materials. This process is applicable to both inorganic substrates, such as silica (B1680970) and glass, and various polymers.

On inorganic substrates rich in hydroxyl groups, like silica, the grafting process involves the reaction of the ethoxy groups of this compound with the surface silanols. researchgate.netnih.govnih.gov This forms strong Si-O-Si covalent bonds, anchoring the hexyl groups to the surface. researchgate.net Quantum chemical calculations have shown that a single organosilane molecule interacting with a hydroxylated silica surface tends to lie flat, which can influence the subsequent growth of a homogeneous film. researchgate.net The reaction is typically carried out in a solvent, and interestingly, when alcohols are used as the solvent, they can participate in the reaction, leading to the incorporation of alkoxy groups from the solvent into the grafted layer. mdpi.com

Grafting onto polymer substrates is a versatile technique to impart new functionalities to existing polymers, such as modifying their hydrophilicity, adhesion, or biocompatibility. nih.gov The "grafting to" method involves the reaction of pre-formed, end-functionalized polymers with a surface, while the "grafting from" approach initiates polymerization from the surface after the attachment of an initiator. sigmaaldrich.comnsf.gov While direct grafting of this compound to all polymers is not always feasible, surface activation methods can be employed to introduce reactive sites for subsequent silanization.

A primary motivation for using this compound in surface modification is to control the surface polarity and, consequently, its wettability. The nonpolar hexyl chain, when oriented away from the substrate, creates a low-energy surface.

The effectiveness of this modification is quantified by measuring the static contact angle of liquids on the treated surface. The introduction of a layer of hexyl groups significantly increases the hydrophobicity of a substrate. For example, a related compound, hexyltrimethoxysilane, when applied to a silicon dioxide surface, results in a significant change in the water contact angle, indicating a shift to a more hydrophobic character. researchgate.net Generally, surfaces with critical surface tensions below 35 mN/m are considered hydrophobic. gelest.com By forming a dense monolayer of this compound, the surface energy can be effectively lowered. The relationship between the alkyl chain length of the silane (B1218182) and the resulting surface properties has been a subject of study, with longer chains generally leading to more ordered and hydrophobic surfaces. mdpi.com

Below is an interactive table summarizing the expected changes in surface properties upon modification with this compound.

| Property | Before Modification (e.g., Silica) | After Modification with this compound | Characterization Technique |

| Water Contact Angle | Low (Hydrophilic) | High (Hydrophobic) | Contact Angle Goniometry |

| Surface Energy | High | Low | Contact Angle Measurements with Various Liquids |

| Surface Polarity | Polar | Nonpolar | Inverse Gas Chromatography, XPS |

| Wettability | High | Low | Contact Angle and Spreading Tests |

Sol-Gel Process Research and Hybrid Material Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network. This compound is a key player in this field, particularly in the synthesis of organic-inorganic hybrid materials.

In the sol-gel process, this compound acts as a hybrid precursor, meaning it contains both an inorganic part (the triethoxysilane group) and an organic part (the hexyl group). atomfair.comresearchgate.net When co-hydrolyzed and co-condensed with other silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), it allows for the incorporation of organic functionalities directly into the inorganic silica network at the molecular level. atomfair.comkoreascience.kr

The hexyl group serves as a network modifier, introducing flexibility and hydrophobicity into the resulting material. dntb.gov.ua The covalent Si-C bond ensures that the organic component is permanently integrated into the inorganic matrix, preventing phase separation that can occur in simple physical mixtures. atomfair.com The presence of the alkyl chain can also induce a steric hindrance effect, which can slow down the self-condensation of the alkylsilane, allowing for more controlled growth of the inorganic network. mdpi.comnih.gov This precise control over the material's composition at the nanoscale enables the engineering of materials with tailored mechanical, thermal, and optical properties. atomfair.com

The co-condensation of this compound with other precursors in a sol-gel process leads to the formation of three-dimensional organic-inorganic hybrid gels and networks. researchgate.net The structure of these networks is highly dependent on the reaction conditions, such as the ratio of precursors, the type of catalyst, and the solvent used. nih.gov

These hybrid materials can exhibit a range of properties that are not achievable with either the purely organic or inorganic components alone. For example, the incorporation of the hydrophobic hexyl groups can lead to the formation of porous materials with high surface area and controlled pore sizes. rsc.org Research has shown that trifunctional silanes like this compound can be used to create porous polysilsesquioxane monoliths and aerogels. rsc.org The final structure of these hybrid xerogels, including the distribution of silicon-oxygen rings, is influenced by the inductive and steric effects of the organic substituent. dntb.gov.ua By carefully selecting the precursors and synthesis parameters, it is possible to create materials with hierarchical porosity and specific surface chemistries for a wide array of applications. nih.gov

The following table details the components and resulting structures in the sol-gel synthesis of hybrid materials using this compound.

| Component | Role in Sol-Gel Process | Resulting Feature in Hybrid Material |

| This compound | Hybrid Precursor, Network Modifier | Introduction of organic hexyl groups, hydrophobicity, flexibility |

| Tetraethyl Orthosilicate (TEOS) | Inorganic Precursor, Network Former | Forms the primary rigid silica (Si-O-Si) backbone |

| Solvent (e.g., Ethanol) | Reaction Medium | Controls precursor solubility and reaction kinetics |

| Catalyst (Acid or Base) | Controls Hydrolysis and Condensation Rates | Influences the final network structure (e.g., linear vs. branched) |

| Water | Reactant for Hydrolysis | Initiates the sol-gel reaction |

Structural Elucidation of Sol-Gel Derived Materials

The incorporation of this compound into sol-gel networks introduces organic functionalities that significantly influence the final structure and properties of the material. The sol-gel process, a wet-chemical technique, involves the hydrolysis and condensation of alkoxide precursors to form a colloidal suspension (sol) that subsequently gels to form a solid network. mdpi.com When this compound is used as a co-precursor with other silanes, such as tetraethoxysilane (TEOS), it results in a hybrid organic-inorganic material with modified characteristics. nih.gov

The structural elucidation of these materials is crucial for understanding their properties and performance. A suite of analytical techniques is employed to characterize these complex, often amorphous, structures at different length scales.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 29Si NMR is a powerful tool for probing the local chemical environment of silicon atoms within the siloxane network. nih.govresearchgate.net It can distinguish between different silicon species based on the number of bridging oxygen atoms (Qn and Tn structures), providing quantitative data on the extent of condensation and cross-linking. researchgate.net For materials derived from this compound, 13C NMR is used to confirm the presence and integrity of the hexyl groups within the final structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds present in the material. nih.gov Characteristic absorption bands can confirm the formation of the Si-O-Si network, the presence of residual Si-OH (silanol) groups, and the C-H stretching and bending vibrations of the hexyl chains. mdpi.commtak.hu This technique is also valuable for monitoring the kinetics of the hydrolysis and condensation reactions during the sol-gel process. mtak.hu

Thermal Analysis: Thermogravimetric Analysis (TGA) provides information on the thermal stability of the hybrid material and the amount of organic content. mdpi.com The degradation profile can indicate the temperature at which the hexyl groups begin to decompose.

The introduction of the n-hexyl group is known to impact the resulting material's properties by increasing its hydrophobicity and altering its porosity. The structural analysis of similar hybrid xerogels, synthesized with long-chain alkyltriethoxysilanes, has shown that these organic moieties can act as templates, influencing the pore structure of the final material. nih.gov

Table 1: Analytical Techniques for the Structural Elucidation of this compound-Modified Sol-Gel Materials

| Technique | Information Obtained |

|---|---|

| 29Si NMR | Degree of condensation and cross-linking (Tn speciation) |

| 13C NMR | Confirmation of the presence and structure of the hexyl group |

| FTIR | Identification of functional groups (Si-O-Si, Si-OH, C-H) |

| SEM/TEM | Surface morphology, particle size, and microstructure |

| TGA | Thermal stability and organic content |

Encapsulation Methodologies and Matrix Structural Control

Encapsulation techniques are utilized to entrap active compounds within a protective matrix, controlling their release and protecting them from the surrounding environment. inprotec.de The sol-gel process is a versatile method for creating inorganic or hybrid matrices for encapsulation due to its mild reaction conditions. mdpi.com this compound can be employed in these methodologies to control the structural properties of the encapsulation matrix, particularly its hydrophobicity and porosity.

In sol-gel encapsulation, this compound can be introduced as a co-precursor along with a network-forming agent like TEOS. The hexyl groups, being non-polar, will orient themselves in a way that minimizes their contact with polar species, influencing the formation of the porous network. This allows for the tuning of the matrix's affinity for either hydrophilic or hydrophobic guest molecules.

Methods of Matrix Structural Control using this compound:

Hydrophobicity Control: The primary role of the n-hexyl group is to impart a hydrophobic character to the silica matrix. The density of hexyl groups on the pore surfaces can be controlled by adjusting the molar ratio of this compound to other silica precursors in the initial sol. This is crucial for applications involving the encapsulation of non-polar active agents or for creating a barrier against moisture.

Porosity Modification: The presence of the alkyl chains can influence the pore size and pore volume of the resulting gel. The steric bulk of the hexyl groups can prevent the complete collapse of the pore structure during drying, leading to materials with higher surface areas and controlled porosity.

Surface Functionalization: this compound can be used to functionalize the surface of pre-formed porous silica particles. This post-synthesis grafting method allows for the precise control of the surface chemistry of the encapsulating matrix.

The resulting matrix is a hybrid material where the inorganic silica network provides structural integrity and thermal stability, while the organic hexyl groups provide control over the chemical affinity and local environment within the pores.

This compound as a Coupling and Crosslinking Agent in Composites Research

Interfacial Interaction Enhancement in Polymer Composites

This compound, while lacking a reactive organic functional group, can still enhance interfacial interactions through non-covalent mechanisms. When applied to the surface of an inorganic filler, the ethoxy groups hydrolyze to form silanols, which can then condense with hydroxyl groups on the filler surface, forming a stable covalent Si-O-filler bond. researchgate.net This process creates a surface layer of hexyl groups extending from the filler.

This modified surface presents a more organophilic and hydrophobic character to the polymer matrix compared to the typically hydrophilic surface of an untreated inorganic filler. nih.gov This improved compatibility leads to better wetting of the filler by the polymer matrix during composite processing, resulting in a more uniform dispersion of the filler and a reduction in the formation of voids at the interface. nih.gov The enhanced physical interaction, arising from the intermingling of the hexyl chains with the polymer chains, can improve stress transfer from the matrix to the filler, thereby enhancing the mechanical properties of the composite.

Studies on Silane Coupling Mechanisms

The coupling mechanism of alkoxysilanes involves a series of hydrolysis and condensation reactions. For this compound, the process can be described in the following steps:

Hydrolysis: The three ethoxy groups (-OC2H5) attached to the silicon atom react with water to form silanol groups (-OH) and ethanol (B145695). This step is often catalyzed by an acid or a base. researchgate.net

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si). This can lead to the formation of an oligomeric or polymeric silane layer on the filler surface.

Surface Reaction: The silanol groups can also react with hydroxyl groups present on the surface of inorganic fillers (like silica, glass fibers, or metal oxides) to form covalent bonds. researchgate.net

The result is a durable bond between the silane and the inorganic substrate. The non-reactive hexyl groups remain oriented away from the surface, altering its chemical nature. The effectiveness of this surface treatment depends on factors such as the pH of the treatment solution, the concentration of the silane, and the curing conditions.

Adhesion Promotion in Advanced Material Assemblies

The ability of this compound to modify surface energy is key to its role as an adhesion promoter. By creating a hydrophobic surface on an inorganic substrate, it can improve the adhesion of non-polar polymers and adhesives. nih.gov For example, in applications where a polypropylene (B1209903) or polyethylene (B3416737) matrix is used, the non-polar hexyl chains on the filler surface can establish better van der Waals interactions with the polymer matrix than an untreated, polar filler surface.

Research on various organofunctional silanes has demonstrated that they can significantly increase the bond strength between dissimilar materials. nih.gov While this compound does not form covalent bonds with the polymer matrix, the improvement in interfacial compatibility and wetting can lead to a significant enhancement in practical adhesion, which is a measure of the force required to separate the two phases. This is particularly important in applications where resistance to moisture is critical, as the hydrophobic layer created by this compound can prevent water from reaching the interface and degrading the bond.

Research in Specialized Application Fields (Methodological Focus)

The unique properties imparted by the hexyl group make this compound a subject of research in specialized fields, with a focus on the methodologies for creating functional surfaces.

Creation of Superhydrophobic Surfaces:

A significant area of research is the use of this compound in the fabrication of superhydrophobic surfaces, which exhibit water contact angles greater than 150°. The methodology typically involves a two-step process:

Creation of a Rough Surface: A micro- or nanoscale roughness is first generated on the substrate. This can be achieved through various techniques, including the deposition of nanoparticles (e.g., silica) via a sol-gel method. nih.gov

Lowering of Surface Energy: The roughened surface is then treated with a low-surface-energy material. This compound is used in this step to form a hydrophobic monolayer on the rough structure.

The combination of surface roughness and the hydrophobicity imparted by the hexyl groups leads to the Cassie-Baxter state, where air is trapped in the rough structures beneath the water droplet, leading to superhydrophobicity. The sol-gel method is often employed for both steps, where this compound can be used as a co-precursor with TEOS to form rough, hydrophobic silica coatings in a single step. mdpi.com

Corrosion Protection:

This compound is also investigated for its potential in forming corrosion-resistant coatings on metallic substrates. The methodology involves applying a thin film of the silane onto the metal surface, often through a sol-gel process or dip-coating. The silane layer acts as a physical barrier, preventing corrosive species like water and ions from reaching the metal surface. unitn.it The hydrophobic nature of the hexyl groups enhances this barrier effect by repelling water. Furthermore, the silane can form strong covalent bonds with the metal oxide layer on the substrate, leading to excellent adhesion and long-term stability of the protective coating. unitn.itresearchgate.net Research in this area focuses on optimizing the coating thickness, cross-linking density, and adhesion to achieve maximum corrosion protection.

Development of Functionalized Membranes for Separation Processes

The functionalization of membranes with this compound has been investigated as a method to enhance their performance in separation processes, particularly in the pervaporation of organic compounds from aqueous solutions. The introduction of the hydrophobic hexyl groups onto the membrane surface alters its surface energy and affinity, facilitating the selective transport of organic molecules.

Research into hydrophobic silica membranes prepared using organosilane precursors has demonstrated the impact of the alkyl chain length on separation performance. In one study, a hydrophobic silica membrane was prepared using hexyltrimethoxysilane, a compound closely related to this compound. The performance of this membrane was evaluated for the separation of various organic compounds from a 5% mass fraction aqueous solution at 295 K. The results indicated a clear relationship between the hydrophobicity of the membrane and its separation efficiency for different organic compounds. researchgate.netdaneshyari.com

The flux of the organic compounds through the membrane was found to be influenced by the affinity between the membrane and the permeating substance. This affinity can be correlated with the Hansen solubility parameters of the membrane and the organic compound.

Interactive Data Table: Pervaporation Performance of a Hydrophobic Silica Membrane (Data based on a membrane prepared with a hexyl-functionalized silane)

| Organic Compound | Flux (kg m⁻² h⁻¹) | Separation Factor |

| Ethyl Acetate | 2.55 | 95.5 |

| Methyl Ethyl Ketone | 1.94 | 216 |

| Isopropanol | Varies | Varies |

This table illustrates the typical performance of a hydrophobic silica membrane, highlighting the selective separation of organic compounds from an aqueous solution.

The findings suggest that by modifying membrane surfaces with this compound, it is possible to tailor their properties for specific separation applications, such as the recovery of volatile organic compounds from industrial wastewater. researchgate.net

Investigations in Enzyme Immobilization Matrices

The immobilization of enzymes onto solid supports is a critical technique for their application in industrial biocatalysis, offering advantages such as reusability and enhanced stability. The surface modification of support materials, often silica-based, with organosilanes like this compound plays a crucial role in creating a suitable microenvironment for the enzyme.

The covalent attachment of enzymes to a support is a common immobilization strategy that minimizes enzyme leaching. nih.gov This process often involves the functionalization of the support material with silane coupling agents. The triethoxy groups of this compound can hydrolyze to form silanol groups, which then react with the hydroxyl groups on the surface of silica supports, forming a stable siloxane bond. The hexyl chain provides a hydrophobic spacer arm, which can be beneficial for the immobilization of certain enzymes, particularly lipases, which exhibit interfacial activation. mdpi.com

The hydrophobicity of the support surface can significantly influence the activity and stability of the immobilized enzyme. For lipases, immobilization on hydrophobic supports can lead to hyperactivation by promoting the open, active conformation of the enzyme. mdpi.com However, the choice of the alkyl chain length is critical, as excessive hydrophobicity can sometimes hinder substrate access to the active site. mdpi.com Research on the immobilization of lipases on silica gel functionalized with octyl groups has shown that a hydrophobic environment can enhance the stability of the biocatalyst. ort.edu.uy

The general procedure for covalent enzyme immobilization on a silanized support involves several steps:

Support Activation: The silica support is treated with an acid to increase the number of surface hydroxyl groups.

Silanization: The activated support is reacted with this compound to introduce the hydrophobic hexyl groups.

Cross-linking (optional): A cross-linking agent, such as glutaraldehyde, can be used to create a more robust attachment. korea.ac.kr

Enzyme Immobilization: The enzyme is then introduced and covalently binds to the functionalized support.

While specific data on the performance of enzymes immobilized using exclusively this compound is not extensively detailed in the available literature, the principles of using alkylsilanes for this purpose are well-established. The hexyl group is expected to provide a moderately hydrophobic surface, balancing the need for interfacial activation with substrate accessibility.

Studies in Ferroelectric Composite Development

In the field of advanced electronic materials, there is a significant interest in the development of polymer-ceramic composites with high dielectric constants for applications such as embedded capacitors. Barium titanate (BaTiO₃) is a commonly used ceramic filler due to its excellent ferroelectric properties. rdd.edu.iq However, achieving a uniform dispersion of the ceramic particles within the polymer matrix is a major challenge, as agglomeration can lead to poor dielectric performance. conicet.gov.ar

The concentration of the silane coupling agent has a significant impact on the dielectric properties of the composite. Studies using other methoxy (B1213986) silanes on BaTiO₃-epoxy composites have shown that a low concentration of silane can effectively modify the interface and improve dielectric properties. conicet.gov.ar However, excessive silane can lead to increased porosity and a decline in performance. conicet.gov.ar

The improved dispersion of BaTiO₃ particles through surface modification with a silane coupling agent leads to several benefits:

Reduced Dielectric Loss: The elimination of voids and improved interfacial bonding can lead to lower dielectric losses. scilit.com

Enhanced Breakdown Strength: A homogeneous composite structure can withstand higher electric fields before breakdown.

While specific studies detailing the use of this compound in BaTiO₃ composites are limited, the principles derived from research on similar alkylsilanes suggest that the hexyl group would contribute to a hydrophobic interface, which could be advantageous in certain polymer systems.

Interactive Data Table: Effect of Silane Treatment on BaTiO₃-Epoxy Composite Properties (Illustrative data based on general findings for silane coupling agents)

| Silane Concentration (wt%) | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) |

| 0 | 35 | 0.04 |

| 0.25 | 45 | 0.03 |

| 0.50 | 40 | 0.05 |

This table provides a representative example of how the concentration of a silane coupling agent can influence the dielectric properties of a BaTiO₃-epoxy composite.

Research on Material Protection and Durability Enhancement

The application of this compound in the formulation of protective coatings is an area of significant research, driven by the need to enhance the durability and longevity of various materials. The hydrophobic nature of the hexyl group makes this compound an effective agent for creating water-repellent surfaces, which is crucial for corrosion protection and improving resistance to environmental degradation.

When applied to a substrate, this compound undergoes hydrolysis and condensation reactions to form a cross-linked polysiloxane network. This network is covalently bonded to the substrate through the reaction of silanol groups with surface hydroxyls, creating a durable and adherent coating. The hexyl chains orient away from the surface, creating a low-energy, hydrophobic film that repels water and prevents the ingress of corrosive agents. chemrevlett.com

The performance of these sol-gel coatings can be evaluated through various metrics, including water contact angle, scratch resistance, and corrosion resistance. Studies on similar alkyltriethoxysilanes, such as octyltriethoxysilane, have demonstrated the effectiveness of these coatings in enhancing the surface properties of materials. For instance, the incorporation of octyltriethoxysilane-modified nanosilica into a polyurethane topcoat resulted in a significant increase in the water contact angle and improved scratch resistance. researchgate.net

Interactive Data Table: Performance of Hydrophobic Coatings (Data based on polyurethane coatings with and without silane-modified nanosilica)

| Coating Type | Water Contact Angle (°) | Scratch Resistance Improvement (%) |

| Pure Polyurethane | 34 | N/A |

| PU + Unmodified Nanosilica | 5 | - |

| PU + Octyltriethoxysilane-modified Nanosilica | 91 | 25 |

This table illustrates the enhanced hydrophobicity and durability of a polyurethane coating after the incorporation of nanosilica functionalized with a long-chain alkyltriethoxysilane.

The durability of these hydrophobic coatings is a key area of investigation. Research on UV-curable hydrophobic coatings has shown that they can exhibit high pencil hardness and good thermal stability, making them suitable for demanding applications. nih.gov The covalent bonding of the silane to the substrate contributes to the long-term stability and abrasion resistance of the protective layer. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization

Vibrational Spectroscopy for Chemical Bond Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring chemical reactions by detecting the vibrations of molecular bonds. biointerfaceresearch.commdpi.com Each bond vibrates at a characteristic frequency, providing a unique spectral fingerprint of the molecule. nih.gov For n-Hexyltriethoxysilane, these techniques are crucial for analyzing the integrity of the alkyl and ethoxy groups and for observing the formation of siloxane networks.

Key vibrational modes for this compound include C-H stretching and bending from the hexyl and ethoxy groups, Si-O-C stretching of the ethoxy groups, and the Si-C bond. Upon hydrolysis and condensation, the disappearance of Si-O-C bands and the appearance of Si-OH and Si-O-Si bands can be tracked. nih.gov

Interactive Table 5.1: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Description |

| C-H Stretching (Alkyl) | ~2850 - 2960 | FTIR, Raman | Vibrations of C-H bonds in the hexyl and ethoxy groups. |

| Si-O-C Stretching | ~1080 - 1100 | FTIR | Stretching of the silicon-oxygen-carbon bond in the ethoxy group. |

| Si-O-Si Asymmetric Stretching | ~1000 - 1130 | FTIR | Formation of siloxane bridges during condensation. |

| C-H Bending | ~1390, ~1460 | FTIR | Bending vibrations of the methyl and methylene (B1212753) groups. |

| Si-OH Stretching | ~3200 - 3700 (broad) | FTIR | Indicates the presence of silanol (B1196071) groups after hydrolysis. |

| O-H Bending | ~950 | FTIR | Bending of the O-H bond in silanol groups. |

The sol-gel process, initiated by the hydrolysis of the ethoxy groups followed by the condensation of the resulting silanol intermediates, can be monitored in real-time using vibrational spectroscopy. nih.govnih.gov In-situ FTIR or Raman spectroscopy allows researchers to track the kinetics of these reactions by observing changes in the spectral features over time.

The process begins with the hydrolysis of the Si-O-C bonds of this compound, which is marked by a decrease in the intensity of the characteristic Si-O-C absorption bands. researchgate.net Concurrently, the formation of ethanol (B145695) as a byproduct and silanol (Si-OH) groups on the silicon atom leads to the appearance of broad O-H stretching bands. scispace.com As the reaction progresses, condensation reactions occur between silanol groups to form siloxane (Si-O-Si) bridges. This is observed as the growth of a strong, broad band associated with Si-O-Si asymmetric stretching. nih.gov These combined spectroscopic observations provide a detailed kinetic profile of the transformation from the monomeric silane (B1218182) to a polysiloxane network. nih.gov

When this compound is applied to a surface or used as a coupling agent in a composite material, vibrational spectroscopy can assess the nature of the interfacial interactions. mdpi.comdntb.gov.ua By analyzing the spectra of the silane on a substrate, shifts in band positions or changes in band shapes can indicate the formation of chemical bonds (e.g., covalent Si-O-Substrate bonds) or physical interactions (e.g., hydrogen bonding) at the interface.

For example, when this compound is used to modify the surface of silica (B1680970) nanoparticles, FTIR can confirm the grafting of the silane. The presence of characteristic C-H stretching bands from the hexyl group on the nanoparticle spectrum after treatment and washing confirms a successful surface modification. Changes in the silanol bands of the silica substrate can also provide evidence of condensation reactions between the silane and the surface hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of molecules. core.ac.uksemanticscholar.org It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si, allowing for the unambiguous determination of molecular connectivity and structure in both solution and solid states. researchgate.net

²⁹Si NMR is uniquely powerful for studying the silicon environment and is central to characterizing the hydrolysis and condensation of this compound. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane bridges attached to the silicon atom. researchgate.net This allows for the differentiation and quantification of various species present during the sol-gel process.

Typically, Tⁿ notation is used, where 'T' signifies a trifunctional silicon atom (as in a trialkoxysilane) and 'n' indicates the number of bridging oxygen atoms (siloxane bonds) connected to it.

T⁰ : Represents the unreacted this compound monomer, R-Si(OR')₃.

T¹ : Represents a silicon atom with one siloxane bond, typically found at the end of a chain.

T² : Represents a silicon atom with two siloxane bonds, found within a linear chain.

T³ : Represents a fully condensed silicon atom with three siloxane bonds, acting as a cross-linking or branching point in the network.

By acquiring ²⁹Si NMR spectra at different stages of the reaction, the evolution from T⁰ species to T¹, T², and T³ structures can be quantitatively monitored, providing a detailed picture of the siloxane network's development and cross-linking density. rsc.orgnih.gov

Interactive Table 5.2: Representative ²⁹Si NMR Chemical Shifts for Siloxane Structures

| Species | Structure | Typical Chemical Shift Range (ppm) | Description |

| T⁰ | R-Si(OEt)₃ | -45 to -50 | Unreacted this compound monomer. |

| T¹ | R-Si(OSi)(OEt)₂ | -53 to -58 | Silicon atom with one siloxane bond (dimers, chain ends). |

| T² | R-Si(OSi)₂(OEt) | -62 to -67 | Silicon atom with two siloxane bonds (linear chain units). |

| T³ | R-Si(OSi)₃ | -68 to -73 | Fully condensed silicon atom with three siloxane bonds (cross-linked sites). |

While ²⁹Si NMR probes the inorganic part of the molecule, ¹H and ¹³C NMR are used to analyze the organic hexyl and ethoxy moieties. upi.edu These spectra confirm the identity and purity of the starting material and can be used to monitor reactions involving the organic part of the molecule. rsc.org

In ¹H NMR, distinct signals corresponding to the protons of the hexyl chain (-(CH₂)₅-CH₃) and the ethoxy groups (-O-CH₂-CH₃) are observed. The integration of these signals provides quantitative information about the relative number of protons in different chemical environments. During hydrolysis, the signal for the ethoxy group's methylene protons (-O-CH₂) will decrease, while a new signal for the ethanol byproduct will appear and grow. researchgate.net

¹³C NMR provides complementary information, with a unique signal for each carbon atom in a distinct chemical environment. beilstein-journals.org This allows for confirmation of the carbon skeleton of the hexyl group and the ethoxy groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. pitt.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. wikipedia.orgcarleton.edu This makes it exceptionally well-suited for analyzing surfaces modified with this compound or thin films created from it. azooptics.com

The technique works by irradiating a surface with X-rays, causing the emission of core-level electrons. researchgate.net The binding energy of these emitted electrons is characteristic of the element from which they originated and is sensitive to the element's local chemical environment (oxidation state and bonding partners). ncl.ac.uk

For a surface treated with this compound, XPS analysis would involve acquiring survey scans to identify the elements present (primarily Silicon, Carbon, and Oxygen) and high-resolution scans of the Si 2p, C 1s, and O 1s regions.

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the silane (R-Si-O-C) and silicon in a siloxane network (Si-O-Si) or bonded to a substrate (Si-O-Substrate).

C 1s: The high-resolution C 1s spectrum can be deconvoluted to identify carbon in different environments: aliphatic carbon (C-C, C-H) from the hexyl chain, and carbon bonded to oxygen (C-O) in any remaining ethoxy groups.

O 1s: The O 1s peak can differentiate between oxygen in Si-O-Si linkages, Si-O-H groups, and Si-O-C groups.

By quantifying the areas of these peaks, the atomic concentration of each element on the surface can be determined, confirming the presence and coverage of the this compound-based coating.

Interactive Table 5.3: Typical Binding Energies in XPS Analysis of Silane-Modified Surfaces

| Element (Orbital) | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Si-O-Si / Si-O-Substrate | ~102.5 - 103.5 |

| Si 2p | R-Si-(OEt)ₓ | ~102.0 |

| C 1s | C-C, C-H (Alkyl Chain) | ~285.0 |

| C 1s | C-O (Ethoxy Group) | ~286.5 |

| O 1s | Si-O-Si / Si-O-Substrate | ~532.5 |

| O 1s | Si-O-H | ~533.2 |

Electron Microscopy Techniques for Morphological and Nanostructural Studies (SEM, TEM, AFM)

Electron microscopy techniques are indispensable for visualizing the surface morphology and nanostructure of materials modified with this compound at high resolution.

Scanning Electron Microscopy (SEM) provides topographical information about the modified surface. It can reveal changes in surface roughness and the presence of any agglomerates or defects in the silane coating. In composite materials, SEM is crucial for examining the interface between the this compound-treated filler and the polymer matrix, providing insights into the quality of adhesion.

Atomic Force Microscopy (AFM) offers even higher resolution imaging of the surface topography, capable of resolving features at the nanometer scale. AFM can be used to assess the uniformity of the self-assembled monolayer of this compound and to measure the root-mean-square (RMS) roughness of the surface before and after modification.

Transmission Electron Microscopy (TEM) is a powerful tool for studying the distribution and aggregation of nanoparticles that have been surface-functionalized with this compound. By imaging thin sections of a composite material, TEM can reveal whether the nanoparticles are well-dispersed or if they have formed agglomerates. A study on calcium silicate (B1173343) nanoparticles modified with this compound (HTES) utilized TEM to observe the morphology of the modified nanoparticles, noting an interlayer bilayer arrangement where the organic molecules were intercalated within the calcium silicate layers. vjs.ac.vn

Table 2: Electron Microscopy Techniques for this compound Characterization

| Technique | Information Obtained | Typical Observations for this compound Modified Surfaces/Composites |

|---|---|---|

| SEM | Surface topography, composite interface analysis | Changes in surface roughness, visualization of filler-matrix adhesion. |

| TEM | Nanoparticle distribution, aggregation, internal structure | Assessment of nanoparticle dispersion, observation of intercalated silane layers. vjs.ac.vn |

| AFM | High-resolution surface topography, roughness | Measurement of monolayer uniformity and surface roughness changes. |

Thermal Analysis Techniques (TGA, DSC) for Grafting Yield and Curing Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, grafting density, and curing behavior of materials modified with this compound.

TGA measures the change in mass of a sample as a function of temperature. For nanoparticles or substrates functionalized with this compound, TGA can be used to determine the amount of silane grafted onto the surface. The weight loss observed in a specific temperature range corresponding to the decomposition of the organic hexyl groups can be correlated to the grafting density. In a study modifying calcium silicate nanoparticles with this compound, TGA was used to determine the grafting yield of the silane coupling agent onto the nanoparticle surface. vjs.ac.vn

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is a valuable tool for studying the curing behavior of coatings or composites containing this compound. The exothermal heat flow associated with the cross-linking reactions can be monitored to determine the onset and completion of the curing process, as well as the total heat of reaction.

Table 3: Thermal Analysis Data for Calcium Silicate Nanoparticles Modified with this compound (HTES) vjs.ac.vn

| Initial HTES Content (wt.%) | Grafting Yield (%) |

|---|---|

| 5 | 98.2 |

| 10 | 97.5 |

| 30 | 95.8 |

Other Advanced Interfacial and Rheological Characterization Techniques

Beyond the core techniques, other advanced methods provide further insights into the interfacial and bulk properties of materials modified with this compound.

Contact Angle Goniometry is a simple yet powerful technique to assess the change in surface energy and wettability after modification with this compound. The hydrophobic nature of the hexyl chain leads to a significant increase in the water contact angle on a hydrophilic substrate after treatment.

Ellipsometry is an optical technique used to determine the thickness and refractive index of thin films. It can be employed to accurately measure the thickness of the this compound layer formed on a flat substrate.

Rheological studies are crucial for understanding the flow behavior of composite materials containing this compound-treated fillers. The viscosity, storage modulus (G'), and loss modulus (G'') of the composite can be measured to evaluate the effect of the surface modification on the processability and mechanical properties of the final material. Improved dispersion of fillers due to the silane treatment typically leads to changes in the rheological profile of the polymer melt or solution.

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Buried Interfaces

Sum Frequency Generation (SFG) Vibrational Spectroscopy is a powerful and surface-specific technique employed to investigate the molecular structure and orientation of molecules at interfaces. mdpi.comnih.gov This second-order nonlinear optical spectroscopy is particularly well-suited for studying buried interfaces, such as the boundary between a polymer and a silane coupling agent, which are often inaccessible to conventional surface science tools. semanticscholar.orgescholarship.org The SFG signal is generated only from a region where inversion symmetry is broken, which is inherently the case at an interface. mdpi.com

In the context of this compound, SFG can provide detailed information about the orientation and ordering of the hexyl chains at a polymer or substrate interface. By tuning the incident infrared laser to the vibrational frequencies of the C-H stretching modes of the hexyl group, one can obtain a vibrational spectrum of the interfacial molecules. The relative intensities of the methyl (CH₃) and methylene (CH₂) stretching modes can be used to deduce the conformational order of the alkyl chains. For instance, a higher intensity of the methyl symmetric stretch relative to the methylene stretches often indicates a more ordered, all-trans conformation of the alkyl chain, suggesting a well-packed monolayer.

While direct SFG studies on this compound are not extensively reported, research on analogous long-chain alkylsilanes, such as n-dodecyltriethoxysilane (C12TES), provides valuable insights. mdpi.com In such systems, SFG has been used to investigate the conformational changes of the alkyl chains at hybrid film surfaces under different environmental conditions (dry vs. wet). mdpi.com It has been shown that the orientation of the terminal methyl groups of the alkyl chains can change in response to contact with water. mdpi.com

Table 1: Representative SFG Vibrational Frequencies for Alkyl Chains at Interfaces

| Vibrational Mode | Typical Frequency (cm⁻¹) | Information Provided |

| CH₃ symmetric stretch (ss) | ~2875 | Orientation of the terminal methyl group |

| CH₃ asymmetric stretch (as) | ~2960 | Orientation of the terminal methyl group |

| CH₂ symmetric stretch (ss) | ~2850 | Conformational order of the alkyl chain |

| CH₂ asymmetric stretch (as) | ~2920 | Conformational order of the alkyl chain |

This table presents typical frequencies for alkyl chains and is intended to be representative of what would be expected for this compound based on studies of similar molecules.

For this compound at a polymer interface, SFG studies would be expected to reveal the degree of orientation of the hexyl groups. A strong SFG signal from the methyl group would suggest that the hexyl chains are oriented away from the surface, which is a desirable configuration for altering the surface properties of the polymer, such as hydrophobicity.

Rheological Studies of Modified Polymeric Systems

Rheological studies are essential for understanding how the addition of this compound affects the flow and deformation behavior of polymeric materials. mdpi.comnih.gov The rheological properties of a polymer, such as viscosity, storage modulus (G'), and loss modulus (G''), are highly sensitive to changes in its molecular architecture and the interactions between polymer chains and any additives. researchgate.netatiner.gr When this compound is used as a coupling agent or surface modifier in a polymer composite, it can significantly alter the rheological behavior of the system. researchgate.net

The primary role of a silane coupling agent is to improve the adhesion and compatibility between an inorganic filler and an organic polymer matrix. This enhanced interfacial interaction can lead to a more effective transfer of stress from the polymer to the filler, which is often reflected in the rheological properties. For instance, the addition of this compound-treated fillers to a polymer melt can lead to an increase in viscosity and the storage modulus, particularly at low frequencies. This is indicative of the formation of a more robust network structure within the composite. nih.gov

In the absence of fillers, this compound can also be used to modify the polymer itself, potentially leading to cross-linking reactions. The triethoxysilane (B36694) groups can hydrolyze and condense to form a siloxane network, which can interconnect the polymer chains. This cross-linking would lead to a significant increase in the melt viscosity and elasticity of the polymer, transforming it from a thermoplastic to a thermoset-like material.

Table 2: Expected Effects of this compound on the Rheological Properties of a Polymer Composite

| Rheological Parameter | Expected Change with this compound | Rationale |

| Zero-Shear Viscosity (η₀) | Increase | Improved filler dispersion and polymer-filler interaction; potential for cross-linking. |

| Storage Modulus (G') | Increase | Formation of a more stable network structure and enhanced elasticity. |

| Loss Modulus (G'') | Variable | May increase due to increased energy dissipation at the interface or decrease due to restricted chain mobility. |

| Tan Delta (G''/G') | Decrease | Indicates a more elastic and less viscous behavior due to enhanced interfacial interactions or cross-linking. |

This table is based on general principles of polymer rheology and the function of silane coupling agents. The specific effects would depend on the polymer, filler, and processing conditions.

For example, in a polyethylene-based composite, the incorporation of silica nanoparticles surface-treated with this compound would be expected to result in a higher storage modulus compared to a composite with untreated silica. This is because the hexyl groups would improve the compatibility with the polyethylene (B3416737) matrix, while the silane forms a strong covalent bond with the silica surface.

Electrochemical Impedance Spectroscopy (EIS) for Coating Integrity

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to evaluate the performance of protective coatings, including those formulated with this compound. researchgate.netsphinxsai.com EIS is particularly valuable for assessing the integrity of a coating and its ability to act as a barrier against the ingress of corrosive species, such as water and ions. researchgate.netnih.gov The technique involves applying a small amplitude AC potential to the coated metal and measuring the resulting current response over a wide range of frequencies. mdpi.com